H-Val-oet tos

Chiral purity Enantiomeric excess Optical rotation

H-Val-OEt tos (L-Valine ethyl ester p-toluenesulfonate, CAS 5366-33-6, molecular formula C₁₄H₂₃NO₅S, molecular weight 317.40 g/mol) is a crystalline amino acid ester salt formed between L-valine ethyl ester and p-toluenesulfonic acid. The compound serves as a protected valine building block in peptide synthesis, with the tosylate counterion conferring enhanced crystallinity and organic solvent compatibility relative to alternative salt forms.

Molecular Formula C14H23NO5S
Molecular Weight 317.40 g/mol
Cat. No. B15344852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Val-oet tos
Molecular FormulaC14H23NO5S
Molecular Weight317.40 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(C)C)N.CC1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C7H15NO2.C7H8O3S/c1-4-10-7(9)6(8)5(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h5-6H,4,8H2,1-3H3;2-5H,1H3,(H,8,9,10)/t6-;/m0./s1
InChIKeyHCIREIAVICBERP-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Val-OEt Tosylate (CAS 5366-33-6): Technical Baseline for L-Valine Ethyl Ester p-Toluenesulfonate Procurement


H-Val-OEt tos (L-Valine ethyl ester p-toluenesulfonate, CAS 5366-33-6, molecular formula C₁₄H₂₃NO₅S, molecular weight 317.40 g/mol) is a crystalline amino acid ester salt formed between L-valine ethyl ester and p-toluenesulfonic acid . The compound serves as a protected valine building block in peptide synthesis, with the tosylate counterion conferring enhanced crystallinity and organic solvent compatibility relative to alternative salt forms . The ethyl ester moiety provides stability under acidic deprotection conditions typical of Boc-based solid-phase peptide synthesis (SPPS) .

H-Val-OEt Tosylate: Why Salt Counterion and Ester Selection Directly Determine Synthetic Utility


Generic substitution among L-valine ester derivatives without consideration of counterion identity and ester group architecture is scientifically indefensible. H-Val-OEt tos (tosylate) and H-Val-OEt·HCl (hydrochloride, CAS 17609-47-1) differ fundamentally in molecular weight (317.40 vs 181.66 g/mol), LogP (3.56 vs not reported for free base/salt), specific rotation magnitude and sign ([α]²⁰/D = −7° vs +6.7°), and crystallinity/thermal behavior [1]. These differences produce divergent solubility profiles in organic solvents, differential hygroscopicity under ambient handling, and distinct compatibility with coupling reagents in anhydrous peptide synthesis workflows. H-Val-OBzl·Tos (benzyl ester tosylate, CAS 16652-76-9) further illustrates the ester group's impact on molecular weight (379.47 g/mol), melting behavior, and deprotection orthogonality . Selection among these derivatives materially affects synthetic efficiency, purification burden, and process reproducibility. The evidence below quantifies these differential dimensions.

H-Val-OEt Tosylate: Quantitative Comparative Evidence Against Hydrochloride and Benzyl Ester Analogs


Specific Rotation Divergence Between Tosylate and Hydrochloride Salts

H-Val-OEt tos exhibits a specific rotation [α]²⁰/D = −7° (c=2, H₂O) [1], whereas the hydrochloride salt H-Val-OEt·HCl exhibits [α]²⁰/D = +6.7° (c=2, H₂O) under identical concentration and solvent conditions [2]. The sign inversion and magnitude difference reflect the distinct electronic environment imposed by the tosylate versus chloride counterion on the protonated α-amino group of the L-valine ethyl ester cation. Both measurements were performed at 20°C with c=2 in H₂O, enabling direct cross-comparison for incoming material identity verification and chiral integrity assessment.

Chiral purity Enantiomeric excess Optical rotation

Lipophilicity (LogP) Differential Between Tosylate Salt and Underlying Free Ester Scaffold

H-Val-OEt tos has a calculated LogP value of 3.56 . In contrast, the free base L-valine ethyl ester (C₇H₁₅NO₂, MW 145.20) has a substantially lower LogP consistent with a primary amine-bearing small ester, and the hydrochloride salt H-Val-OEt·HCl exhibits even greater aqueous solubility (water-soluble per vendor specifications) [1] with no reported organic-phase LogP. The LogP of 3.56 for H-Val-OEt tos indicates preferential partitioning into organic solvents such as DCM, ethyl acetate, and DMF, which is corroborated by vendor solubility statements indicating enhanced organic solvent solubility relative to the hydrochloride .

Organic solvent partitioning LogP Peptide synthesis solvent compatibility

Synthetic Yield: Tosylate Salt Formation via Direct Ethyl p-Toluenesulfonate Route

Amino acid ethyl ester p-toluenesulfonates, including the valine derivative, can be prepared in good yields by direct treatment of the amino acid with ethyl p-toluenesulfonate [1]. In this methodological study, tryptophan ethyl-ester p-toluenesulfonate was prepared in an 81% yield using this approach [1]. The method offers a convenient one-step route to the tosylate salt without requiring separate esterification followed by salt metathesis or ion exchange. For context, the hydrochloride salt H-Val-OEt·HCl is typically prepared via Fischer esterification with ethanol and thionyl chloride, followed by hydrochloride precipitation — a two-step sequence with distinct purification requirements [2].

Amino acid esterification Tosylate salt synthesis Process chemistry yield

Thermal Stability and Crystalline Handling Advantages vs Free Ester Form

H-Val-OEt tos is a stable, crystalline solid under recommended storage conditions (cool, dry, well-ventilated place) [1], whereas the free base L-valine ethyl ester (CAS 17431-03-7) is an oily liquid or low-melting solid that requires cold storage to prevent decomposition . The tosylate salt form provides the crystalline physical state essential for accurate weighing, automated solid dispensing in parallel synthesis, and long-term shelf stability without special cold-chain logistics. The hydrochloride salt H-Val-OEt·HCl is also a crystalline powder with melting point 102-105°C , offering comparable handling advantages to the tosylate but with the differential organic solubility profile documented above.

Crystallinity Storage stability Solid-phase peptide synthesis

Molecular Weight and Gravimetric Stoichiometry Considerations Relative to Hydrochloride Salt

H-Val-OEt tos has a molecular weight of 317.40 g/mol , which is 1.75-fold higher than the hydrochloride salt H-Val-OEt·HCl at 181.66 g/mol [1]. The higher molecular weight is a direct consequence of the larger p-toluenesulfonate counterion (172.20 g/mol as the free acid) versus chloride (35.45 g/mol). For equimolar stoichiometric use in peptide coupling reactions, the mass of tosylate salt required per equivalent is 75% greater than that of the hydrochloride salt. For the benzyl ester analog H-Val-OBzl·Tos, the molecular weight is 379.47 g/mol , further illustrating the mass scaling effect of ester group selection.

Peptide coupling stoichiometry Molecular weight Reaction scale calculation

H-Val-OEt Tosylate: Evidence-Backed Application Scenarios for Peptide Synthesis and Chiral Building Block Procurement


Boc-SPPS Coupling Requiring Anhydrous Organic Solvent Compatibility Without In Situ Neutralization

In Boc-based solid-phase peptide synthesis, repeated TFA deprotection cycles require building blocks with acid-stable C-terminal protection. H-Val-OEt tos provides an ethyl ester moiety stable under TFA conditions and, critically, offers direct solubility in DMF and DCM without the aqueous neutralization step required for the hydrochloride salt . The LogP of 3.56 predicts efficient organic-phase partitioning, enabling direct dissolution in coupling solvent and reducing operational steps relative to the hydrochloride workflow. This scenario applies when synthesizing peptide sequences containing valine residues where minimizing moisture exposure and maximizing coupling efficiency are critical.

Quality Control Identity Verification Using Specific Rotation as an Orthogonal Metric

Incoming QC of H-Val-OEt tos shipments can be performed using polarimetry with [α]²⁰/D = −7° (c=2, H₂O) as the acceptance criterion . This value is distinct and opposite in sign from the hydrochloride salt ([α]²⁰/D = +6.7° under identical conditions) , providing an orthogonal identity verification metric that complements HPLC retention time or melting point. This is particularly valuable in multi-product peptide synthesis facilities where both tosylate and hydrochloride salts may be present in inventory, reducing the risk of salt-form mix-ups that would compromise reaction stoichiometry.

Automated Parallel Peptide Synthesis Requiring Crystalline, Free-Flowing Solid Building Blocks

H-Val-OEt tos is a crystalline solid under ambient storage conditions , unlike the free base L-valine ethyl ester which requires cold storage to prevent decomposition and exhibits liquid or semi-solid physical properties . This crystallinity enables accurate automated dispensing via solid handling robotics in parallel peptide synthesizers, ensuring reproducible stoichiometry across multiple reaction vessels. The stable solid form also simplifies inventory management without cold-chain logistics, reducing operational overhead in high-throughput peptide synthesis laboratories.

Cost-Effective Procurement for Large-Scale Peptide Synthesis with Stoichiometric Mass Adjustment

When procuring H-Val-OEt tos for scale-up peptide synthesis, users must account for the 1.75× higher molecular weight (317.40 g/mol) relative to the hydrochloride salt (181.66 g/mol) in their mass-per-equivalent calculations. The tosylate salt's favorable organic solubility profile may justify the higher mass requirement in workflows where eliminating an aqueous neutralization step improves overall process efficiency. Conversely, for aqueous coupling protocols or where cost-per-mole is the primary driver, the hydrochloride salt may be preferred. This scenario supports informed procurement decisions based on process fit rather than unit price alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Val-oet tos

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.